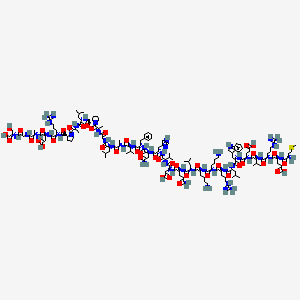
3,5-Dichloro-4-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H7Cl2NO . It has a molecular weight of 192.04 .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-ethoxypyridine can be analyzed using tools like ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for a more detailed view.Physical And Chemical Properties Analysis
3,5-Dichloro-4-ethoxypyridine has physical and chemical properties that can be found in databases like ChemicalBook . These properties include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density.Scientific Research Applications
Synthesis and Reactivity Studies:
- The synthesis of chloro-derivative compounds like 5-chloro-2,4-dihydroxypyridine, which includes derivatives of 3,5-Dichloro-4-ethoxypyridine, has been described. This synthesis also explores the reactivity of these compounds towards various agents like bromine, hydrobromic, and hydrochloric acid (Kolder & Hertog, 2010).
Building Blocks for Gastric-Acid Inhibiting Compounds:
- Research has demonstrated the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for preparing gastric-acid inhibiting compounds. This synthesis involves a series of reactions starting from compounds related to 3,5-Dichloro-4-ethoxypyridine (Mittelbach et al., 1988).
Potential Anticancer Agents:
- Studies on the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have shown the use of compounds related to 3,5-Dichloro-4-ethoxypyridine. These synthesized compounds were evaluated for their effects on cell proliferation and survival in cancer models (Temple et al., 1983).
Chemical Spectrometry and Tautomerism Studies:
- Research on hydroxypyridines, closely related to 3,5-Dichloro-4-ethoxypyridine, has provided insights into their enolic form in the gas phase. This is significant for understanding the chemical behavior and properties of these compounds in different states (Maquestiau et al., 1975).
Polysubstituted 3-Hydroxypyridines Synthesis:
- A study reported the synthesis of polysubstituted 3-hydroxypyridine scaffolds, relevant in various chemical processes, through hetero-Diels-Alder reactions involving compounds like 5-ethoxyoxazoles, related to 3,5-Dichloro-4-ethoxypyridine (Sabot et al., 2012).
Novel Supramolecular Synthon in Crystal Engineering:
- Research in crystal engineering has identified novel supramolecular synthons using compounds like 4,4′-bipyridine and 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone. These studies help in understanding the crystalline structures involving compounds similar to 3,5-Dichloro-4-ethoxypyridine (Zaman et al., 1999).
Safety And Hazards
The safety data sheet for a similar compound, 3,3’,4’,5-Tetrachlorosalicylanilide, provides information on hazards, including toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle 3,5-Dichloro-4-ethoxypyridine with care, considering these potential hazards.
Future Directions
The future directions for 3,5-Dichloro-4-ethoxypyridine could involve its use in the synthesis of other compounds. For example, a study discusses the use of 3,5-dichloro-4-pyridinecarbonitrile in the synthesis of copper-containing amine oxidase inhibitors . Another study discusses the catalytic protodeboronation of pinacol boronic esters, which could potentially involve 3,5-Dichloro-4-ethoxypyridine .
properties
IUPAC Name |
3,5-dichloro-4-ethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBYWCPCPVFGDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705478 |
Source


|
| Record name | 3,5-Dichloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-ethoxypyridine | |
CAS RN |
1289009-67-1 |
Source


|
| Record name | 3,5-Dichloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)










![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)
